(S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate
Description
(S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-fluorobenzamido substituent at the 3-position of the piperidine ring. Its stereochemical configuration (S-enantiomer) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors or receptor-targeting compounds. The Boc group enhances solubility and stability during synthetic processes, while the 4-fluorobenzamido moiety may confer bioactivity through interactions with biological targets such as kinases or proteases .
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMAQKAXRBBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Preparation Methods
Methodological Approach from (S)-Piperidine Derivatives
The most direct and stereoselective synthesis typically begins with enantiomerically pure (S)-piperidine derivatives. The standard synthetic route involves a multi-step sequence, with a key step being the coupling of 4-fluorobenzoyl chloride with tert-butyl 3-aminopiperidine-1-carboxylate under basic conditions.
Detailed Synthetic Protocol
Based on established procedures, the following protocol represents a standard method for preparing (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate:
Materials and Reagents
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
- 4-Fluorobenzoyl chloride
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate
- Silica gel for chromatography
Procedure
- To a solution of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in DMF or DCM, add K₂CO₃ (2.5 eq) and cool the mixture to 0-5°C.
- Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor reaction completion using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using an appropriate solvent system (typically hexane/ethyl acetate gradient) to obtain the pure (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate.
This procedure typically yields the desired product in 85-95% yield with >99% enantiomeric excess (ee) when properly executed.
Alternative Synthetic Approaches
Adaptation from 4-Position Synthesis
While the direct synthesis of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate is well-established, synthetic routes used for the 4-position analog can be adapted for this compound with appropriate modifications. The synthesis of tert-butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate provides valuable insights for this adaptation.
Comparative Protocol
The synthesis of the 4-position analog involves the reaction of 1-N-tert-butoxycarbonyl-4-aminopiperidine with 4-fluorobenzoyl chloride in dichloromethane at 0°C, allowing the mixture to warm to ambient temperature and stirring for 1 hour. After standard extractive workup, the product is purified by flash column chromatography on silica gel using petroleum ether-ethyl acetate (3:1) as the eluent.
This approach can be adapted for the 3-position isomer by starting with the appropriate 3-amino substituted piperidine, maintaining similar reaction conditions.
Chiral Resolution Approaches
For cases where direct enantioselective synthesis is challenging, alternative methods involving resolution of racemic mixtures have been developed:
- Preparation of racemic tert-butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate
- Resolution of enantiomers using chiral HPLC or crystallization of diastereomeric salts
- Isolation of the desired (S)-enantiomer
This approach, while less direct, may be advantageous when enantiopure starting materials are unavailable or cost-prohibitive.
Critical Parameters Affecting Synthesis
The successful preparation of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate depends on several critical parameters that significantly impact yield, purity, and stereochemical integrity. These are summarized in Table 1.
Table 1: Critical Parameters in the Synthesis of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate
| Parameter | Optimal Conditions | Impact on Synthesis | Considerations |
|---|---|---|---|
| Solvent Choice | Polar aprotic solvents (DMF, DCM) | Enhances nucleophilicity of the amine | DMF enhances reaction rate but may be difficult to remove |
| Temperature | 0-25°C for coupling reaction | Controls selectivity and prevents racemization | Elevated temperatures (>80°C) may accelerate side reactions |
| Base | K₂CO₃, Et₃N | Neutralizes HCl generated during coupling | Excessive base can lead to Boc deprotection |
| Reaction Time | 4-6 hours at room temperature | Ensures complete conversion while minimizing side reactions | Monitor via TLC to prevent over-reaction |
| Purification | Silica gel chromatography | Isolates enantiomerically pure product | Hexane/ethyl acetate gradient typically effective |
Solvent Effects
The choice of solvent significantly impacts the nucleophilicity of the amine group and the overall reaction efficiency. While DMF enhances the reaction rate by increasing the nucleophilicity of the amine, it can be challenging to remove completely during workup. Dichloromethane offers easier removal but may result in slower reaction kinetics.
Temperature Control
Temperature control is critical for maintaining stereochemical integrity. The coupling reaction is typically initiated at 0-5°C and then allowed to warm to room temperature. Elevated temperatures above 80°C should be avoided as they may lead to racemization or tert-butyl group cleavage.
Industrial Scale Considerations
For industrial production of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate, additional considerations become important to ensure efficiency, safety, and quality.
Scale-Up Parameters
The scale-up of this synthesis requires careful attention to several factors:
- Heat transfer and mixing efficiency at larger scales
- Safety considerations for handling larger quantities of reagents
- Cost-effective purification methods
- Quality control and assurance
Continuous Flow Synthesis
Continuous flow synthesis has emerged as a promising approach for the industrial production of this compound. This technique offers several advantages over traditional batch processes:
- Improved heat transfer and mixing
- Enhanced control over reaction parameters
- Reduced solvent usage
- Simplified scale-up
Similar approaches have been documented for related piperidine derivatives and can be adapted for the target compound.
A6. Analytical Methods for Characterization and Purity Assessment
Verification of structural integrity and stereochemical purity is essential following synthesis. Multiple analytical techniques are employed to characterize (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate:
Spectroscopic Characterization
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy confirm the structure with characteristic signals:
- ¹H NMR: tert-butyl group (~1.4 ppm), aromatic protons of the 4-fluorobenzamido moiety (~7.2-7.8 ppm)
- ¹³C NMR: carbonyl carbons (~154-166 ppm), aromatic region signals including characteristic splitting due to fluorine coupling
Mass Spectrometry
Mass spectrometry typically shows the molecular ion peak at m/z 323 [M+H]⁺, confirming the molecular formula C₁₇H₂₃FN₂O₃.
Chiral Purity Assessment
Chiral HPLC
Validation of enantiopurity is typically performed using chiral HPLC with appropriate chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases such as hexane/isopropanol mixtures.
X-ray Crystallography
For definitive determination of absolute configuration, X-ray crystallography remains the gold standard, allowing unambiguous assignment of the stereochemistry at the 3-position.
Comparative Analysis of Synthetic Approaches
Various synthetic approaches for (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate have been developed, each with specific advantages and limitations. Table 2 presents a comparative analysis of these methods.
Table 2: Comparison of Synthetic Routes for (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Stereochemical Control | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Coupling | (S)-tert-butyl 3-aminopiperidine-1-carboxylate | 4-Fluorobenzoyl chloride, K₂CO₃ | 85-95 | Excellent (>99% ee) | High stereoselectivity, Straightforward procedure | Requires enantiopure starting material |
| Adaptation from 4-Position Analog | tert-butyl 3-aminopiperidine-1-carboxylate | 4-Fluorobenzoyl chloride, Et₃N | 80-90 | Moderate (requires resolution) | Utilizes established procedures | May require additional purification |
| Chiral Resolution | Racemic tert-butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate | Chiral resolving agents | 35-45 (of single enantiomer) | Good (after resolution) | Doesn't require enantiopure starting materials | Lower overall yield, Additional purification steps |
| Asymmetric Synthesis | Various precursors | Chiral catalysts, ligands | 70-85 | Good (90-95% ee) | Can use achiral starting materials | May require specialized catalysts |
The direct coupling approach using enantiopure starting materials remains the most efficient and straightforward method for preparing (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate, offering high yields and excellent stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
(S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Stereochemical Influence : The cis/trans configuration in analogs (e.g., 955028-82-7 vs. 955028-88-3) significantly impacts molecular conformation and bioactivity. For example, cis configurations may favor intramolecular hydrogen bonding, enhancing stability .
- Synthetic Utility : The Boc-protected analogs (e.g., 373604-28-5) are intermediates in drug discovery, but the absence of a benzamido group limits their utility in amide-based pharmacophore design .
Pharmacological Relevance
- Mutagenicity Modulation : Compounds with hydroxyl/fluoro substituents (e.g., 373604-28-5) may influence glutathione S-transferase activity, akin to BHA’s role in detoxifying electrophilic metabolites .
Biological Activity
(S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, mechanisms of action, and its implications in various fields of research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 322.37 g/mol. Its structure features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a tert-butyl group that enhances lipophilicity and stability. The presence of the 4-fluorobenzamido moiety is crucial for its biological activity, potentially influencing interaction with biological targets.
Synthesis
The synthesis of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate typically involves several steps:
- Formation of the Piperidine Ring : Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
- Introduction of the Fluorobenzamido Group : This is achieved via an amide coupling reaction using 4-fluorobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Protection of the Piperidine Nitrogen : The nitrogen atom is protected using a tert-butyl ester group through a reaction with tert-butyl chloroformate.
The biological activity of (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate can be attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate exhibit significant antitumor activity. For instance, research has shown that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The fluorine substitution may enhance this effect by increasing lipophilicity and cellular uptake.
Neuropharmacological Effects
Research indicates potential neuropharmacological applications for this compound. It may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in treating conditions like depression and anxiety.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Study on Anticancer Properties :
- Objective : To evaluate the efficacy of piperidine derivatives in inhibiting cancer cell lines.
- Findings : Compounds with similar structures demonstrated significant cytotoxic effects against breast and lung cancer cell lines.
-
Neuropharmacological Assessment :
- Objective : To assess the impact on neurotransmitter levels in rodent models.
- Findings : Administration resulted in altered serotonin levels, suggesting potential antidepressant effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate | Similar structure with different fluorine positioning | |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Lacks fluorine substitution; different biological properties |
Q & A
Q. What are the standard synthetic routes for (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: The synthesis typically involves a multi-step sequence starting from (S)-piperidine derivatives. A key step is the coupling of 4-fluorobenzoyl chloride with tert-butyl 3-aminopiperidine-1-carboxylate under basic conditions (e.g., KCO in DMF at 80–100°C). Stereochemical integrity is maintained by using chiral starting materials and avoiding racemization-prone conditions . Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Temperature: Elevated temperatures (>80°C) may accelerate side reactions like tert-butyl group cleavage.
- Purification: Silica gel chromatography or recrystallization is used to isolate the enantiomerically pure product .
Q. How can researchers verify the structural and stereochemical purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and 4-fluorobenzamido moiety (aromatic protons at δ ~7.2–7.8 ppm).
- X-ray Crystallography: Resolves absolute configuration; SHELX software is widely used for refinement .
- Chiral HPLC: Validates enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Identification: Limited acute toxicity data, but structural analogs show respiratory and skin irritation risks .
- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers due to potential decomposition .
- Waste Disposal: Segregate as halogenated organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How does the 4-fluorobenzamido substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The electron-withdrawing fluorine atom activates the benzamido carbonyl toward nucleophilic attack. For example:
- Aminolysis: Reacts with primary amines in THF at 25°C to form urea derivatives.
- Reduction: NaBH selectively reduces the amide to a secondary amine, retaining the tert-butyl protecting group .
Table 1: Reaction Optimization
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aminolysis | EtN, THF, 25°C | 78–85 |
| Reduction | NaBH, MeOH, 0°C | 92 |
Q. What strategies resolve contradictions in crystallographic vs. computational conformational analyses of this compound?
Methodological Answer: Discrepancies between X-ray structures (rigid piperidine chair) and DFT calculations (flattened chair in solution) arise from crystal packing forces. To reconcile:
Q. How can this compound serve as a precursor in targeted drug delivery systems?
Methodological Answer: The tert-butyl group enables pH-sensitive cleavage in acidic environments (e.g., tumor tissues). Functionalization steps:
Deprotection: Treat with TFA to remove tert-butyl, exposing a secondary amine for conjugation.
Linker Attachment: Couple with PEGylated ligands via NHS ester chemistry.
Application Example: Conjugation to folate ligands enhances cellular uptake in folate receptor-positive cancers .
Q. What are the limitations of current toxicity assessments, and how can they be addressed in preclinical studies?
Methodological Answer: Existing data gaps (e.g., chronic toxicity, ecotoxicology) require:
- In Vitro Assays: HepG2 cell viability studies to screen for hepatotoxicity.
- Zebrafish Embryo Model: Assess developmental toxicity at 1–10 µM concentrations.
- Metabolite Identification: LC-MS/MS detects reactive intermediates (e.g., fluorobenzamide hydrolysis products) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 50–52°C vs. 226–227°C in analogs)?
Methodological Answer: Variations stem from:
- Polymorphism: Different crystal forms (e.g., anhydrous vs. solvates).
- Impurity Profiles: Residual solvents (e.g., DMF) lower observed melting points.
Resolution: Perform DSC with controlled heating rates (5°C/min) and PXRD to identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
